N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that features a benzodioxole ring, a piperidine ring, and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Coupling Reactions: The benzodioxole and piperidine rings are then coupled using a suitable linker, such as ethanediamide, under controlled conditions. This step may involve the use of coupling reagents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted ethanediamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Protein Binding: Its structure allows for potential interactions with various proteins, useful in studying protein-ligand interactions.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays due to its ability to bind specific biomolecules.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic compounds.
Polymer Science:
Mechanism of Action
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide exerts its effects is likely multifaceted:
Molecular Targets: The compound may target specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Pathways Involved: Potential involvement in pathways related to neurotransmission, signal transduction, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-methyl-ethanediamide: Similar structure but lacks the piperidine ring.
N-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl-methylamine: Similar structure but lacks the benzodioxole ring.
Uniqueness
Structural Complexity: The presence of both the benzodioxole and piperidine rings, along with the ethanediamide linkage, makes this compound unique.
Functional Versatility:
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6/c1-32-19-5-3-2-4-18(19)27-24(31)28-10-8-16(9-11-28)13-25-22(29)23(30)26-14-17-6-7-20-21(12-17)34-15-33-20/h2-7,12,16H,8-11,13-15H2,1H3,(H,25,29)(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPABQHHADIMGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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